molecular formula C13H10F2O B2544564 [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol CAS No. 1214359-09-7

[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol

Cat. No.: B2544564
CAS No.: 1214359-09-7
M. Wt: 220.219
InChI Key: QIHDPGZHKCDJRB-UHFFFAOYSA-N
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Description

[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol is an organic compound with the molecular formula C13H10F2O. It is a versatile small molecule scaffold used in various research and industrial applications . The compound features a methanol group attached to a phenyl ring, which is further substituted with fluorine atoms at specific positions, making it a fluorinated aromatic alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol typically involves the reaction of fluorinated benzene derivatives under controlled conditions. One common method includes the use of fluorobenzene and benzaldehyde derivatives, followed by reduction reactions to introduce the methanol group . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated ketones, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to various receptors and enzymes, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [4-Fluorophenyl]methanol
  • [3-Fluorophenyl]methanol
  • [4-Fluoro-3-phenyl]methanol

Uniqueness

Compared to similar compounds, [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol stands out due to its dual fluorination, which imparts unique chemical and physical properties. This dual fluorination can enhance its stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol, often abbreviated as FFPM, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and potential applications of FFPM, supported by data tables and case studies.

FFPM is characterized by the presence of fluorine atoms which enhance its lipophilicity and biological activity. Its chemical structure can be represented as follows:

C13H10F2O\text{C}_{13}\text{H}_{10}\text{F}_2\text{O}

Enzyme Inhibition

FFPM has demonstrated inhibitory effects on several key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Monoamine Oxidase-A (MAO-A) : This enzyme is involved in the degradation of neurotransmitters. Inhibition may have implications for mood disorders and depression.
Enzyme Activity Potential Implications
Acetylcholinesterase (AChE)InhibitoryAlzheimer’s disease treatment
Monoamine Oxidase-A (MAO-A)InhibitoryTreatment of depression

Anti-inflammatory Properties

Research indicates that FFPM exhibits anti-inflammatory properties both in vitro and in vivo. These properties suggest its potential use in treating various inflammatory diseases, potentially reducing symptoms associated with conditions like arthritis and other chronic inflammatory disorders.

Cytotoxicity

FFPM has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may exhibit selective toxicity towards certain cancer cells, indicating potential as a chemotherapeutic agent. For instance, it has shown cytotoxic effects against DU145 prostate cancer cells .

The mechanism by which FFPM exerts its biological effects involves several pathways:

  • Interaction with Enzymes : By inhibiting enzymes like AChE and MAO-A, FFPM alters neurotransmitter levels, which can influence mood and cognitive functions.
  • Cytotoxic Pathways : FFPM may induce apoptosis in cancer cells through the generation of reactive intermediates that bind to DNA and disrupt essential cellular processes such as replication and transcription .

Case Studies

Recent studies have highlighted the biological relevance of FFPM:

  • A study published in Bioconjugate Chemistry demonstrated that FFPM could serve as a bioorthogonal agent for imaging applications, showcasing its versatility beyond traditional therapeutic uses .
  • Another investigation focused on the compound's anti-inflammatory effects, revealing significant reductions in inflammation markers in animal models treated with FFPM, suggesting potential therapeutic applications for inflammatory diseases.

Properties

IUPAC Name

[3-fluoro-5-(4-fluorophenyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-12-3-1-10(2-4-12)11-5-9(8-16)6-13(15)7-11/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHDPGZHKCDJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)CO)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214359-09-7
Record name [3-fluoro-5-(4-fluorophenyl)phenyl]methanol
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